Santene

Description

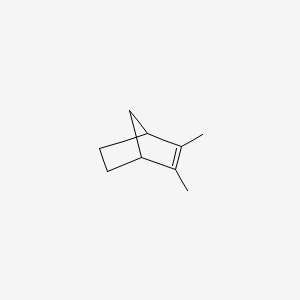

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIXBBPOJBJQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2CCC1C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870585 | |

| Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

140.00 to 141.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Santene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-16-8 | |

| Record name | Santene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Santene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Santene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of santene, a bicyclic monoterpene. The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and reactivity of this compound.

Core Chemical and Physical Properties

This compound, systematically named 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, is a naturally occurring organic compound. It is classified as a branched unsaturated hydrocarbon and a polycyclic hydrocarbon.[1] The core structure is a bicyclo[2.2.1]heptane framework with a double bond and two methyl groups.

Structural and General Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [2][3][4] |

| Molecular Weight | 122.21 g/mol | [2][3][4] |

| CAS Number | 529-16-8 | [2][3] |

| Synonyms | Santen, 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-2-norbornene | [2][4] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Ethereal-gassy, sweet-camphoraceous | [2] |

Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Boiling Point | 140-141 °C at 760 mmHg | [4][5] |

| Melting Point | 124-125 °C | [2] |

| Density | 0.8698 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4688 | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [2] |

| Flash Point | 27.8 °C (82.0 °F) | [6][7] |

| LogP (octanol/water) | 3.820 (estimate) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of this compound (2,3-Dimethylbicyclo[2.2.1]hept-2-ene) provides a unique fragmentation pattern that is key to its identification. The NIST WebBook provides a reference mass spectrum for this compound, which can be used for comparison with experimental data.[8][9] The fragmentation is influenced by the bicyclic structure and the presence of the double bond and methyl groups.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Terpenes

A common method for analyzing volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: Inject the diluted sample into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum for each component is compared with a library of known spectra (e.g., NIST) for identification. The retention time from the GC also aids in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis of Terpenes

-

Sample Preparation: Dissolve a purified sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to elucidate the structure. The bicyclic nature of this compound will result in complex splitting patterns for the aliphatic protons. The olefinic protons will have characteristic chemical shifts.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond within its strained bicyclic ring system.[10][11] Common reactions involve additions to this double bond. This compound also has a tendency to polymerize, becoming viscous and losing its characteristic odor.[2]

Ozonolysis

Ozonolysis is a powerful reaction to cleave the double bond of an alkene, yielding carbonyl compounds.[12][13] For this compound, this reaction would break the C2-C3 double bond.

Experimental Protocol: Ozonolysis of an Alkene

-

Reaction Setup: Dissolve the alkene (this compound) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a reaction flask equipped with a gas inlet tube and a stirrer. Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Ozonation: Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.

-

Work-up: After the reaction is complete, purge the excess ozone with an inert gas (e.g., nitrogen or oxygen). The intermediate ozonide is then worked up under either reductive or oxidative conditions.

-

Reductive Work-up: Add a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust and water to yield aldehydes or ketones.

-

Oxidative Work-up: Add an oxidizing agent like hydrogen peroxide to yield carboxylic acids or ketones.

-

-

Product Isolation and Analysis: Isolate the product(s) by extraction and purify by chromatography or distillation. Characterize the product(s) using spectroscopic methods (NMR, IR, MS).

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[8][14]

Experimental Protocol: Hydroboration-Oxidation of an Alkene

-

Hydroboration: Dissolve the alkene (this compound) in an anhydrous ether solvent (e.g., THF). Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for a specified time.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide.

-

Work-up: After the oxidation is complete, separate the aqueous and organic layers. Extract the aqueous layer with an ether solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purification and Analysis: Purify the resulting alcohol by chromatography or distillation and characterize it using spectroscopic techniques. The stereochemistry of the addition is syn, meaning the H and OH groups add to the same face of the double bond.[13][14]

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide.[15] A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[16]

Experimental Protocol: Epoxidation of an Alkene

-

Reaction Setup: Dissolve the alkene (this compound) in a chlorinated solvent (e.g., dichloromethane) in a reaction flask.

-

Reagent Addition: Add a solution of m-CPBA in the same solvent dropwise to the alkene solution, often at 0 °C or room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Purification and Analysis: Dry the organic layer over an anhydrous salt, concentrate it, and purify the resulting epoxide by chromatography. Characterize the product by spectroscopic methods.

Biosynthesis

This compound is a monoterpene, and its biosynthesis follows the general pathway for this class of compounds. The universal precursors for all terpenes are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7]

The biosynthesis of monoterpenes typically starts with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate.[17] This reaction is catalyzed by geranyl pyrophosphate synthase.[18] GPP then undergoes cyclization, catalyzed by a specific terpene synthase, to form the characteristic bicyclic structure of this compound.

Conclusion

This technical guide has detailed the fundamental chemical properties of this compound, providing quantitative data, spectroscopic information, and an overview of its reactivity and biosynthesis. The experimental protocols and reaction pathways presented offer a framework for researchers and scientists working with this and related bicyclic monoterpenes. While a significant amount of information is available, further experimental determination of high-resolution NMR spectra would be a valuable contribution to the comprehensive characterization of this compound.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Ozonolysis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl- [webbook.nist.gov]

- 9. Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. spectrabase.com [spectrabase.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, a bicyclic alkene of interest in organic synthesis and as a building block for complex molecules.[1] This document outlines the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Molecular and Physical Properties

2,3-Dimethylbicyclo[2.2.1]hept-2-ene, also known as santene, is a volatile organic compound with the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | [2] |

| Molecular Weight | 122.21 g/mol | [3] |

| CAS Number | 529-16-8 | [2] |

| Boiling Point | 140.5 °C at 760 mmHg | [1] |

| Density | 0.909 g/cm³ | [1] |

| IUPAC Name | 2,3-dimethylbicyclo[2.2.1]hept-2-ene | [1][3] |

Spectroscopic Data for Structure Elucidation

The definitive structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene is determined through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene is available from the NIST WebBook.[2]

-

Molecular Ion Peak (M⁺): The mass spectrum displays a molecular ion peak at a mass-to-charge ratio (m/z) of 122, which corresponds to the molecular weight of the compound (C₉H₁₄).[2]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for cyclic alkanes and alkenes involve the loss of small alkyl and alkenyl fragments. For 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, key fragments would be expected from the cleavage of the bicyclic ring system. A detailed analysis of the fragmentation pattern is crucial for confirming the connectivity of the carbon skeleton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the number and chemical environment of the carbon atoms in a molecule.

Experimental ¹³C NMR data for 2,3-Dimethylbicyclo[2.2.1]hept-2-ene has been reported in the following publication:

-

Source: F. Bohlmann, R. Zeisberg, Organic Magnetic Resonance, 7 , 426 (1975).[3]

While the full spectral data from this source could not be retrieved for this guide, the expected chemical shifts for the nine carbon atoms can be predicted based on the structure:

-

Alkene Carbons (C2, C3): These sp² hybridized carbons are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm.

-

Bridgehead Carbons (C1, C4): These sp³ hybridized carbons are part of the rigid bicyclic system and would likely appear in the range of 40-50 ppm.

-

Methylene (B1212753) Carbons (C5, C6, C7): The chemical shifts of these sp³ hybridized carbons will vary depending on their position within the bicyclic framework.

-

Methyl Carbons: The two methyl groups attached to the double bond are expected to have chemical shifts in the upfield region, typically around 20 ppm.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H NMR data for 2,3-Dimethylbicyclo[2.2.1]hept-2-ene was not found in the searched literature, the expected spectrum can be predicted based on its structure. The spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns, which is critical for confirming the stereochemistry of the molecule.

-

Expected Signals: Due to the molecule's symmetry, a number of signals would be expected for the bridgehead protons, the methylene bridge protons, and the methyl groups.

-

Chemical Shift Regions: The protons on the sp³ hybridized carbons would appear in the upfield region (1-3 ppm), while any vinyl protons (if present, though not in this specific structure) would be further downfield. The two methyl groups would likely give rise to sharp singlet signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A vapor-phase IR spectrum of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene is available.[3] The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 - 3150 | C-H stretch | sp² C-H |

| ~2850 - 3000 | C-H stretch | sp³ C-H |

| ~1650 - 1680 | C=C stretch | Alkene |

| ~1450 - 1470 | C-H bend | CH₂ |

| ~1370 - 1380 | C-H bend | CH₃ |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile organic compounds like 2,3-Dimethylbicyclo[2.2.1]hept-2-ene.

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg) in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (1 mL).

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 2,3-Dimethylbicyclo[2.2.1]hept-2-ene based on its retention time.

-

Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

-

Visualizations

Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene.

Molecular Structure and Spectroscopic Correlation

Caption: Structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene and key expected spectroscopic data.

References

A Technical Guide to the Natural Sources of Santene in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the natural occurrences of santene and its isomers (α-santalene, β-santalene, and epi-β-santalene) in essential oils. It details the primary botanical sources, quantitative composition, biosynthetic pathways, and standard experimental protocols for extraction and analysis, serving as a critical resource for research and development in natural product chemistry and pharmacology.

Introduction to this compound

This compound and its related isomers, collectively known as santalenes, are sesquiterpenoids—a class of C15 terpenes—that are significant constituents of various aromatic plants. The most notable of these are the (Z)-isomers of α-santalol and β-santalol, which are biosynthetically derived from santalenes and are the primary contributors to the characteristic fragrance of sandalwood oil[1]. The santalene isomers themselves, particularly α-santalene and β-santalene, are key precursors in this pathway and are of significant interest for their own potential biological activities and as markers for essential oil authentication[2][3].

Principal Natural Sources of this compound

The most significant and commercially relevant source of santalene is the heartwood of sandalwood trees, belonging to the genus Santalum. Other botanical sources, such as certain species of pine, have been found to contain trace amounts.

Santalum Species (Sandalwood)

East Indian Sandalwood (Santalum album) is the most renowned source of santalenes[2][3]. The essential oil, extracted from the heartwood of mature trees, contains a complex mixture of sesquiterpenes and their alcohol derivatives[4][5]. The key enzyme, santalene synthase (SaSSy), converts the precursor farnesyl diphosphate (B83284) into a mixture of α-santalene, β-santalene, and epi-β-santalene[2][3]. The relative concentrations of these isomers can vary based on the tree's age, geographical origin, and the extraction method employed[6].

Pinus Species (Pine)

While the essential oils of most pine species are dominated by monoterpenes like α-pinene and β-pinene, some species have been reported to contain minor or trace amounts of this compound. For example, the leaf essential oil of Pinus flexilis has been shown to contain this compound, albeit in very low concentrations (around 0.1%)[7][8].

Other Potential Sources

While genera such as Cedrus (Cedar) and Juniperus (Juniper) are rich in sesquiterpenes, analyses of their essential oils primarily show compounds like himachalenes, cadinenes, and sabinene, with santalene not being a commonly reported major constituent[9][10].

Quantitative Analysis of this compound in Essential Oils

The following table summarizes the quantitative data for santalene isomers found in the essential oils of primary botanical sources. Data is presented as a percentage of the total oil composition.

| Botanical Species | Essential Oil Source | α-Santalene (%) | β-Santalene (%) | epi-β-Santalene (%) | Reference(s) |

| Santalum album | Heartwood | 3.2 - 5.9 | 1.5 - 2.8 | 1.32 - 5.2 | [4][5] |

| Pinus flexilis | Leaves (Needles) | 0.1 | Not Reported | Not Reported | [7] |

Note: Concentrations can vary significantly based on chemotype, geographical location, age of the plant, and distillation parameters.

Biosynthesis of Santalenes

The biosynthesis of santalenes is a critical branch of the terpenoid pathway in plants, originating from the universal C15 precursor, (2E,6E)-farnesyl diphosphate (FPP).

The central step is the cyclization of FPP, a reaction catalyzed by the enzyme Santalene Synthase (SaSSy) [1][2][3]. This multifunctional terpene cyclase facilitates a complex carbocation-driven rearrangement cascade to produce a mixture of sesquiterpene olefins. The primary products are (+)-α-santalene, (-)-β-santalene, and (-)-epi-β-santalene[3][11]. These santalenes are subsequently hydroxylated by cytochrome P450 monooxygenases to form the corresponding santalols, the main aromatic components of sandalwood oil[2][12].

Experimental Protocols

The extraction and analysis of this compound from botanical sources require standardized methodologies to ensure reproducibility and accuracy. Steam distillation is the most common extraction method, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction: Steam Distillation

Steam distillation is the standard commercial method for extracting essential oils from woody materials like sandalwood heartwood.

-

Material Preparation : The heartwood of the plant (e.g., Santalum album) is chipped, ground, or powdered to increase the surface area for efficient oil extraction.

-

Distillation : The plant material is placed in a still. Pressurized steam is passed through the material. The steam's high temperature and pressure cause the secretory cavities of the plant to burst, releasing the volatile essential oil.

-

Condensation : The steam, now carrying the essential oil vapors, is directed through a condenser, which cools the vapor back into a liquid state.

-

Separation : The liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator (a Florentine flask). Due to their different densities and immiscibility, the essential oil naturally separates from the water and can be siphoned off.

-

Drying and Storage : The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in airtight, dark glass vials at low temperatures (e.g., 4°C) to prevent degradation.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for separating, identifying, and quantifying the volatile components of an essential oil.

-

Sample Preparation : The essential oil is diluted in a suitable solvent (e.g., diethyl ether or hexane) to a concentration of approximately 1.0% (v/v) prior to injection.

-

GC-MS Instrumentation : A gas chromatograph equipped with a mass spectrometer detector is used.

-

Chromatographic Conditions (Representative Protocol) :

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector : A split/splitless injector is used, typically in split mode (e.g., 1:90 split ratio), with an injector temperature of 220°C.

-

Oven Temperature Program : The oven temperature is programmed to ramp up gradually to separate compounds based on their boiling points. A typical program is:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp: Increase to 220°C at a rate of 3°C/min.

-

Final hold: Hold at 220°C for 20 minutes.

-

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Ion Source Temperature : 180°C - 230°C.

-

Mass Range : Scan from m/z 40 to 350.

-

-

Compound Identification and Quantification :

-

Identification : Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with published data.

-

Quantification : The relative percentage of each compound is calculated based on the peak area relative to the total peak area in the chromatogram.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. revues.imist.ma [revues.imist.ma]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. generalbiol.com [generalbiol.com]

Santene in Pinus sylvestris: A Technical Guide to its Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the occurrence of the monoterpene santene in Scots Pine (Pinus sylvestris). A thorough review of the scientific literature indicates that this compound is generally not a reported constituent of the essential oil of Pinus sylvestris. While detected in other Pinus species, its presence in Scots Pine appears to be negligible or below the detection limits of most published analyses. One study noted the absence of this compound in P. sylvestris from a clean environment, which may suggest its potential presence in trace amounts under specific environmental stress conditions, though this is not definitively established.

This guide will, therefore, focus on the broader context of monoterpene analysis in Pinus sylvestris, providing detailed experimental protocols for extraction and quantification, and an overview of the biosynthetic pathways relevant to monoterpene production in pines. This information is critical for researchers in phytochemistry, pharmacology, and drug development seeking to understand the chemical composition of this economically and ecologically important tree species.

Quantitative Analysis of Terpenoids in Pinus sylvestris

The essential oil of Pinus sylvestris is a complex mixture of volatile compounds, primarily dominated by monoterpenes. The specific composition can vary based on geographical location, age of the needles, and environmental factors. While this compound is not a commonly reported compound, a comprehensive understanding of the major and minor constituents is crucial for any analytical endeavor.

Table 1: Major Volatile Terpenes and Terpenoids in the Needles of Pinus sylvestris

| Compound | Class | Relative Content (%) | Reference |

| α-Pinene | Monoterpene | 14 - 57.6 | [1] |

| δ-3-Carene | Monoterpene | 8 - 25.8 | [1] |

| β-Pinene | Monoterpene | 1.5 - 18.4 | [1] |

| Limonene | Monoterpene | 0.4 - 4.7 | [1] |

| β-Phellandrene | Monoterpene | 0.5 - 29.1 | [1] |

| Camphene | Monoterpene | 2.5 - 6.8 | [1] |

| Myrcene | Monoterpene | 1.5 - 2.7 | [1] |

| Bornyl acetate | Monoterpenoid | 2.5 - 7.3 | [1] |

Table 2: Trace-Level Occurrence of this compound in other Pinus Species

| Species | Compound | Relative Content (%) | Reference |

| Pinus flexilis | This compound | 0.1 | [2] |

Experimental Protocols

Extraction of Essential Oils from Pinus sylvestris Needles

Several methods are employed for the extraction of volatile compounds from pine needles. The choice of method can influence the yield and chemical profile of the resulting essential oil.

2.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Fresh or dried pine needles are placed in the round-bottom flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile oils, passes into the condenser.

-

The condensed mixture of water and essential oil is collected in the Clevenger apparatus, where the oil separates from the water due to its lower density.

-

The oil layer is collected and dried over anhydrous sodium sulfate.

-

2.1.2. Steam Distillation

Similar to hydrodistillation, but the steam is generated in a separate vessel and passed through the plant material.

-

Apparatus: Steam generator, extraction vessel, condenser, collection flask.

-

Procedure:

-

Pine needles are packed into the extraction vessel.

-

Steam from the generator is passed through the plant material, causing the volatile oils to vaporize.

-

The steam and oil vapor mixture is then cooled in the condenser.

-

The condensed liquid, consisting of essential oil and water, is collected, and the oil is separated.

-

2.1.3. Headspace Solid-Phase Microextraction (HS-SPME)

A solvent-free technique ideal for analyzing volatile organic compounds (VOCs).

-

Apparatus: SPME fiber holder and fiber (e.g., with polydimethylsiloxane/divinylbenzene coating), vial with a septum cap, gas chromatograph.

-

Procedure:

-

A sample of pine needles is placed in a sealed vial and gently heated to release volatile compounds into the headspace.

-

The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of the analytes.

-

The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to 240-280°C at a rate of 3-5°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

Biosynthesis and Experimental Workflows

Monoterpene Biosynthesis Pathway in Pinus

Monoterpenes in pines are synthesized from geranyl diphosphate (B83284) (GPP) through the action of a diverse family of enzymes called terpene synthases (TPSs). The specific TPSs present in a plant determine the profile of monoterpenes produced.

Caption: Generalized monoterpene biosynthesis pathway in Pinus.

Experimental Workflow for Terpenoid Analysis

The following diagram illustrates a typical workflow for the analysis of terpenoids from pine needles.

Caption: Workflow for the analysis of terpenoids from Pinus sylvestris.

Conclusion

The available scientific evidence strongly suggests that this compound is not a significant component of the essential oil of Pinus sylvestris. Researchers investigating the chemical profile of this species should focus on the well-documented major monoterpenes such as α-pinene, β-pinene, and δ-3-carene. The experimental protocols and biosynthetic pathway information provided in this guide offer a robust framework for the accurate extraction, identification, and quantification of the terpenoid constituents of Pinus sylvestris. Future research employing highly sensitive analytical techniques may be able to detect trace amounts of this compound, particularly in trees subjected to specific biotic or abiotic stressors.

References

Isolating Santene from Sandalwood Oil: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation of santene, a minor bicyclic monoterpene, from sandalwood oil (Santalum album). Aimed at researchers, scientists, and drug development professionals, this document details the composition of sandalwood oil, the physical and chemical properties of its constituents, and outlines detailed experimental protocols for the isolation of this compound using fractional distillation and column chromatography. Furthermore, this guide presents quantitative data in structured tables and includes visual workflows to facilitate a deeper understanding of the isolation process.

Introduction

Sandalwood oil, extracted from the heartwood of Santalum album, is a highly valued essential oil in the fragrance, cosmetics, and pharmaceutical industries. Its characteristic woody and sweet aroma is primarily attributed to the sesquiterpene alcohols, α-santalol and β-santalol. Beyond these major constituents, sandalwood oil contains a complex mixture of other sesquiterpenes, sesquiterpenols, and a small fraction of monoterpenes. Among these minor components is this compound (2,3-dimethyl-bicyclo[2.2.1]hept-2-ene), a bicyclic monoterpene hydrocarbon. While present in low concentrations, the isolation and characterization of such minor components are crucial for understanding the oil's complete chemical profile, potential synergistic effects, and for the development of new therapeutic agents.

This guide provides a detailed technical framework for the isolation of this compound from sandalwood oil, focusing on established laboratory techniques.

Composition of Sandalwood Oil

The chemical composition of sandalwood oil can vary depending on the geographical origin, age of the tree, and the extraction method employed. However, it is consistently dominated by sesquiterpenoid alcohols. This compound is consistently reported as a minor component.

Data Presentation: Quantitative Composition of Sandalwood Oil

The following table summarizes the typical composition of sandalwood oil obtained by various extraction methods, with a focus on the relative abundance of this compound and other key constituents.

| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Concentration in Steam Distilled Oil (%) [1][2] | Concentration in Supercritical CO2 Extracted Oil (%) [3] |

| α-Santalol | Sesquiterpenol | C15H24O | 220.35 | 300-301 | 45 - 55 | 50 - 60 |

| β-Santalol | Sesquiterpenol | C15H24O | 220.35 | 309-310 | 20 - 30 | 20 - 25 |

| α-Santalene | Sesquiterpene | C15H24 | 204.35 | 252 | 1 - 2 | 0.5 - 1.5 |

| β-Santalene | Sesquiterpene | C15H24 | 204.35 | 261 | 1 - 3 | 1 - 2 |

| This compound | Monoterpene | C9H14 | 122.21 | 140-141 [4][5] | ~0.04 [1][2] | Not typically reported |

Experimental Protocols for the Isolation of this compound

The isolation of this compound from the complex matrix of sandalwood oil requires a multi-step approach that leverages the differences in the physical and chemical properties of its components. The significant difference in boiling points and polarity between the non-polar monoterpene this compound and the more polar, higher-boiling sesquiterpenols forms the basis for its separation.

Initial Extraction of Sandalwood Oil

The first step involves the extraction of the essential oil from the heartwood of Santalum album. Steam distillation is the most common and industrially applied method.

Protocol 3.1.1: Steam Distillation of Sandalwood Heartwood

-

Apparatus:

-

Clevenger-type apparatus

-

Large round-bottom flask (e.g., 5 L)

-

Heating mantle

-

Condenser

-

Collection burette

-

-

Procedure:

-

Finely powder the dried heartwood of Santalum album.

-

Place the powdered wood (e.g., 500 g) into the round-bottom flask and add distilled water to cover the material.

-

Set up the Clevenger apparatus according to standard laboratory practice.

-

Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile oil.

-

The steam and oil vapor will condense in the condenser and be collected in the burette.

-

The oil, being less dense than water, will form a layer on top.

-

Continue the distillation for several hours (e.g., 8-12 hours) until no more oil is collected.

-

Separate the oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

-

-

Expected Yield: The typical yield of essential oil from sandalwood heartwood via steam distillation ranges from 1.15% to 2.88% (w/w).[6][7]

Purification of this compound

Due to its low concentration, a two-step purification process is recommended: an initial enrichment by fractional distillation followed by fine purification using column chromatography.

Protocol 3.2.1: Fractional Distillation of Sandalwood Oil

This step aims to separate the more volatile monoterpene fraction, which includes this compound, from the less volatile sesquiterpenes and sesquiterpenols.

-

Apparatus:

-

Fractional distillation apparatus with a Vigreux or packed column

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Condenser

-

Receiving flasks

-

Vacuum pump and pressure gauge

-

-

Procedure:

-

Place the crude sandalwood oil into the round-bottom flask.

-

Assemble the fractional distillation apparatus.

-

Apply a vacuum to reduce the boiling points and prevent thermal degradation of the components. A pressure of 10-20 mmHg is recommended.

-

Gradually heat the oil while stirring.

-

Collect the initial fraction that distills at a lower temperature. Based on the boiling point of this compound (140-141 °C at 760 mmHg), the expected boiling point under reduced pressure will be significantly lower. It is advisable to collect fractions based on temperature plateaus. The this compound-rich fraction is expected to distill first.

-

Monitor the separation by collecting small fractions and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Expected Outcome: This step will yield a fraction enriched in this compound and other volatile monoterpenes, significantly reducing the concentration of sesquiterpenoids. The yield of this enriched fraction will be a small percentage of the initial oil.

Protocol 3.2.2: Column Chromatography of the this compound-Enriched Fraction

This final purification step separates this compound from other components in the enriched fraction based on their polarity.

-

Apparatus:

-

Glass chromatography column

-

Silica (B1680970) gel (60-120 mesh)

-

Elution solvents (n-hexane)

-

Fraction collector or collection tubes

-

Rotary evaporator

-

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Concentrate the this compound-enriched fraction from the fractional distillation.

-

Dissolve the concentrated fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with n-hexane. As this compound is a non-polar hydrocarbon, it will have a low affinity for the polar silica gel and will elute quickly with the non-polar solvent.

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS.

-

Combine the fractions containing pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain purified this compound.

-

-

Expected Yield: The final yield of pure this compound is expected to be low, likely in the range of 0.01-0.03% of the initial sandalwood oil, depending on the efficiency of the separation steps.

Visualization of Experimental Workflows

To provide a clear visual representation of the isolation process, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of this compound from sandalwood.

Caption: Logical relationship of purification techniques for this compound isolation.

Conclusion

The isolation of this compound from sandalwood oil, while challenging due to its low concentration, is achievable through a systematic application of fractional distillation and column chromatography. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully isolate this minor, yet potentially significant, component of sandalwood oil. The presented workflows and data tables serve as a practical resource for the planning and execution of these separation techniques. Further research into the biological activities of isolated this compound may unveil new therapeutic applications.

References

- 1. revive-eo.com [revive-eo.com]

- 2. revive-eo.com [revive-eo.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. This compound | C9H14 | CID 10720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 529-16-8 [thegoodscentscompany.com]

- 6. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 7. kingsresearch.com [kingsresearch.com]

Physical properties of santene (boiling point, density).

A Technical Guide to the Physical Properties of Santene

Introduction

This compound, systematically named 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene with the chemical formula C₉H₁₄.[1] As a volatile organic compound, it is found in the essential oils of various plants, such as sandalwood and certain pine species.[2] Its unique strained bicyclic structure makes it a subject of interest in synthetic organic chemistry, where it can serve as a building block for more complex molecules.[] For researchers in medicinal chemistry and drug development, a thorough understanding of the fundamental physical properties of such scaffolds is crucial for reaction design, purification, and formulation. This guide provides a focused overview of the boiling point and density of this compound, complete with detailed experimental protocols for their determination.

Physical Properties of this compound

The primary physical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical processes, including distillation, extraction, and formulation.

| Physical Property | Value | Conditions |

| Boiling Point | 140.0 - 141.0 °C | @ 760.00 mm Hg |

| Density | 0.909 g/cm³ | Not Specified |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory procedures for ascertaining the boiling point and density of a liquid sample such as this compound.

Protocol 1: Boiling Point Determination by Simple Distillation

This method is suitable for determining the boiling point of a pure liquid sample and has the dual benefit of purifying the compound.

Apparatus:

-

Round-bottom flask (25 mL or 50 mL)

-

Heating mantle or sand bath

-

Simple distillation head with a port for a thermometer

-

Liebig condenser

-

Receiving flask

-

Thermometer (-10 to 200 °C range)

-

Boiling chips or magnetic stir bar

-

Clamps and stands

-

Barometer

Procedure:

-

Place 5-10 mL of the this compound sample into the round-bottom flask. Add two to three boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The flask should be seated firmly in the heating mantle.

-

Position the thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in equilibrium with the liquid.[4]

-

Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet.

-

Begin heating the sample gently. The heating rate should be controlled to produce a distillation rate of approximately 1-2 drops per second from the condenser tip.

-

Observe the temperature as the vapor rises and condenses. The temperature will stabilize as the bulk of the pure sample distills.[4]

-

Record the constant temperature observed during the distillation as the boiling point.

-

Record the ambient atmospheric pressure from a laboratory barometer. If the pressure deviates significantly from 760 mm Hg, a boiling point correction may be necessary.

Protocol 2: Density Determination using a Pycnometer

A pycnometer is a specialized flask that allows for the precise measurement of a liquid's volume, enabling a highly accurate density determination.

Apparatus:

-

Pycnometer (e.g., 5 mL or 10 mL Gay-Lussac type)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound sample

-

Deionized water (for calibration)

-

Acetone (for rinsing and drying)

Procedure:

-

Calibration:

-

Thoroughly clean the pycnometer with deionized water and acetone, then dry it completely.

-

Measure and record the mass of the empty, dry pycnometer (m_empty).

-

Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20.0 °C) for 15-20 minutes to allow for thermal equilibrium.

-

Carefully insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer completely.

-

Measure and record the mass of the pycnometer filled with water (m_water).

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it thoroughly.

-

Fill the pycnometer with the this compound sample.

-

Equilibrate the filled pycnometer in the same constant temperature bath used for calibration.

-

Insert the stopper, wipe the exterior dry, and measure and record its mass (m_sample).

-

-

Calculation:

-

Calculate the mass of the water: Mass_H₂O = m_water - m_empty.

-

Look up the density of water at the experimental temperature (ρ_water). For example, at 20.0 °C, ρ_water ≈ 0.99821 g/cm³.

-

Calculate the exact volume of the pycnometer: V_pyc = Mass_H₂O / ρ_water.

-

Calculate the mass of the this compound sample: Mass_this compound = m_sample - m_empty.

-

Calculate the density of this compound: ρ_this compound = Mass_this compound / V_pyc.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and verification of a this compound sample's physical properties in a research setting.

Caption: Workflow for the physical characterization of a this compound sample.

References

Santene: A Technical Guide to its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santene, a bicyclic monoterpene, is a fascinating molecule found in various essential oils. This technical guide provides a comprehensive overview of its core physicochemical properties, with a focus on its molecular formula and molecular weight. It also delves into the synthetic pathways for its preparation and outlines standard analytical methodologies for its characterization. While its biological activities are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this unique compound.

Core Molecular and Physical Properties

This compound is a hydrocarbon with the chemical formula C9H14.[1] It is also known by its IUPAC name, 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, and its CAS number is 529-16-8.[1]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H14 | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| IUPAC Name | 2,3-Dimethylbicyclo[2.2.1]hept-2-ene | [1] |

| CAS Number | 529-16-8 | [1] |

| Boiling Point | 140-141 °C at 760 mmHg | [1] |

| Appearance | Not specified, likely a colorless liquid | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | N/A |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Wagner-Meerwein rearrangement of other bicyclic terpenes, such as camphenilol or isoborneol.[2][3][4] This reaction typically proceeds under acidic conditions.

Experimental Protocol: Synthesis of this compound via Wagner-Meerwein Rearrangement

The following is a generalized protocol based on the principles of the Wagner-Meerwein rearrangement. Researchers should note that optimization of reaction conditions, including catalyst, temperature, and reaction time, may be necessary to achieve high yields and purity. A recent inquiry on a research forum highlighted that historical procedures may not be reliable, and an updated, validated protocol is sought after by the scientific community.[5]

Materials:

-

Camphenilol (or isoborneol)

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (camphenilol or isoborneol) in an appropriate anhydrous solvent.

-

Acid Catalysis: Slowly add the acid catalyst to the stirred solution. The amount of catalyst will depend on its nature and should be determined based on literature precedents for similar rearrangements.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by fractional distillation or column chromatography to yield the pure compound.

Diagram: Synthetic Workflow for this compound

References

The Heart of Sandalwood: An In-depth Technical Guide to the Biosynthesis of Santene in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santene, a tricyclic sesquiterpene, is a pivotal precursor to the highly valued aromatic compounds santalols, the principal constituents of sandalwood oil. This essential oil, derived primarily from the heartwood of Santalum album, is a cornerstone of the fragrance and pharmaceutical industries, renowned for its distinctive woody aroma and therapeutic properties. The unsustainable harvesting of sandalwood has spurred significant interest in understanding and engineering the biosynthesis of its key components. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, focusing on the core enzymatic steps, regulatory mechanisms, and key experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader terpenoid pathway. The journey begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) pathway in the cytosol.

-

Farnesyl Diphosphate (FPP) Synthesis: The initial committed step involves the sequential condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by Farnesyl Diphosphate Synthase (FPPS) , to produce the C15 intermediate, (2E,6E)-farnesyl diphosphate (FPP).

-

Cyclization of FPP by Santalene Synthase: The crucial cyclization of the linear FPP molecule into the complex tricyclic structure of this compound is catalyzed by the enzyme santalene synthase (SaSSY) . This multi-product enzyme is a cornerstone of sandalwood oil biosynthesis, producing a mixture of sesquiterpene olefins, including α-santalene, β-santalene, and epi-β-santalene, as well as α-exo-bergamotene.

-

Conversion to Santalols: Following their synthesis, the various santalene isomers are hydroxylated by cytochrome P450 monooxygenases (CYPs) to produce the corresponding santalols. This oxidation step is critical for the characteristic fragrance of sandalwood oil.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host organism. The following tables summarize key quantitative data from studies on santalene synthase and the production of santalenes in engineered systems.

Table 1: Kinetic Parameters of Santalene Synthase (SaSSY) from Santalum album

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| (2E,6E)-Farnesyl Diphosphate | 1.4 | 0.34 | [1] |

Table 2: Product Distribution of Recombinant Santalene Synthase (SaSSY) from Santalum album

| Product | Relative Abundance (%) | Reference |

| α-Santalene | 41.2 ± 1.0 | |

| β-Santalene | 29.5 ± 0.4 | |

| epi-β-Santalene | 4.4 ± 0.0 | |

| α-exo-Bergamotene | 21.6 ± 0.6 |

Table 3: Production of Santalenes and Santalols in Engineered Saccharomyces cerevisiae

| Engineering Strategy | Product | Titer (mg/L) | Reference |

| Integration of santalene biosynthetic cassette | Santalenes | 94.6 | [2][3] |

| Integration of P450-CPR redox system | Santalols | 24.6 | [2][3] |

| Downregulation of ERG9 gene | Santalenes | 164.7 | [2][3] |

| Downregulation of ERG9 gene | Santalols | 68.8 | [2][3] |

Regulatory Signaling Pathway

The expression of the santalene synthase (SaSSY) gene is tightly regulated by a network of transcription factors, many of which are responsive to plant hormones such as jasmonates. Methyl jasmonate (MeJA) is a known elicitor of secondary metabolism in many plants, and its signaling cascade plays a crucial role in upregulating terpenoid biosynthesis. The promoter of the SaSSY gene contains several cis-regulatory elements, including G-box, TGACG, and CGTCA motifs, which are known jasmonate-responsive elements.[4]

Yeast one-hybrid screening has identified several transcription factors from Santalum album that can bind to the SaSSY promoter, including SaMYC1 (a bHLH transcription factor), a MYB36-like protein, a small heat shock protein (HSP20), and a homeobox-leucine zipper protein (ATHB-15).[1][4][5] The binding of these transcription factors, particularly in response to jasmonate signaling, is thought to activate the transcription of the SaSSY gene, leading to the production of santalenes.

Experimental Protocols

In Vitro Assay for Santalene Synthase Activity

This protocol describes a method to determine the enzymatic activity and product profile of purified santalene synthase.[2][3]

a. Reaction Mixture Preparation:

-

Buffer: 25 mM HEPES, pH 7.4

-

Glycerol: 10% (v/v)

-

Dithiothreitol (DTT): 5 mM

-

Magnesium Chloride (MgCl₂): 10 mM

-

Substrate: (E,E)-Farnesyl pyrophosphate (FPP) at a final concentration of 60 µM.

-

Enzyme: Purified santalene synthase at a final concentration of 0.1 to 0.5 µM.

b. Assay Procedure:

-

Prepare the reaction mixture without the enzyme and substrate in a microcentrifuge tube.

-

Add the purified santalene synthase to the reaction mixture.

-

Initiate the reaction by adding the FPP substrate.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 5 minutes).

-

Quench the reaction by adding an equal volume of a stop solution (e.g., 0.5 M EDTA).

-

Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane), vortexing, and centrifuging to separate the phases.

-

Collect the organic phase for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Santalene Isomers

This protocol provides a general method for the separation and identification of santalene isomers.[6]

a. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

b. GC Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp to 220°C at a rate of 3°C/minute.

-

Hold at 220°C for 20 minutes.

c. MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 180°C.

-

Mass Range: 50–900 m/z.

d. Data Analysis:

-

Identify santalene isomers by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., NIST).

-

Quantify the individual isomers by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.

Yeast One-Hybrid (Y1H) Screening for Transcription Factor Identification

This protocol outlines the general workflow for identifying transcription factors that bind to a specific promoter sequence, such as the SaSSY promoter.[4][5][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 3. generalbiol.com [generalbiol.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. tandfonline.com [tandfonline.com]

Retrosynthetic Analysis of the Santene Carbon Skeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of the santene carbon skeleton, a bicyclic monoterpene of interest in synthetic chemistry. The analysis explores key bond disconnections and strategic transformations, focusing on plausible synthetic routes from readily available starting materials. Detailed experimental protocols for key reactions, quantitative data, and logical diagrams of the synthetic pathways are presented to facilitate a comprehensive understanding of the synthesis of this important natural product scaffold.

Introduction

This compound, a bicyclic monoterpene with the IUPAC name 2,3-dimethylbicyclo[2.2.1]hept-2-ene, possesses a compact and rigid carbon skeleton that has intrigued organic chemists. Its structure is a derivative of the norbornane (B1196662) framework, a common motif in natural products and a valuable building block in organic synthesis. A thorough understanding of the retrosynthesis of the this compound skeleton is crucial for the development of efficient synthetic strategies for this compound itself and its derivatives, which may hold potential for applications in fragrance, materials science, and as chiral synthons in drug development.

This guide will dissect the this compound molecule through the lens of retrosynthetic analysis, a problem-solving technique in which a target molecule is broken down into simpler, commercially available precursors. We will explore several logical pathways, highlighting key chemical transformations and providing detailed experimental insights where available.

Retrosynthetic Strategies for the this compound Carbon Skeleton

The core of this compound's structure is the bicyclo[2.2.1]heptane system. Retrosynthetic analysis of this framework can proceed through several distinct strategies.

Strategy 1: Disconnection via Wagner-Meerwein Rearrangement

A prominent feature of terpene chemistry is the prevalence of carbocation-mediated rearrangements, particularly the Wagner-Meerwein rearrangement. This provides a powerful tool for the retrosynthesis of complex cyclic systems.

A logical retrosynthetic disconnection of this compound (1) involves a reverse Wagner-Meerwein rearrangement. This leads to a precursor alcohol, camphenilol (2), which possesses a different carbon skeleton that is synthetically more accessible. The forward reaction, the acid-catalyzed dehydration of camphenilol, is a known method for this compound synthesis.

Figure 1: Retrosynthetic disconnection of this compound via a reverse Wagner-Meerwein rearrangement.

Further disconnection of camphenilol (2) can be achieved by targeting the bond formed during its synthesis from camphene. This leads back to camphenilone, which can be derived from camphene, a readily available natural product.

Strategy 2: Diels-Alder Cycloaddition Approach

The bicyclo[2.2.1]heptane core is classically formed through a Diels-Alder reaction. This powerful [4+2] cycloaddition provides a direct and often stereocontrolled route to this ring system. In a retrosynthetic sense, we can disconnect the two carbon-carbon bonds formed in the cycloaddition.

For this compound, this would involve a hypothetical reaction between a diene and a dienophile. A plausible disconnection would be between the C1-C6 and C4-C5 bonds, leading to a cyclopentadiene (B3395910) derivative and an ethylene (B1197577) equivalent. However, a more practical approach considers the substituents. A disconnection of the six-membered ring of the bicyclo[2.2.1]heptane system reveals cyclopentadiene and 2,3-dimethyl-ethene as starting fragments. Due to the low reactivity of simple alkenes as dienophiles, this approach is less common without activating groups.

A more viable Diels-Alder strategy would involve constructing a functionalized bicyclo[2.2.1]heptane precursor that can be later converted to this compound.

Figure 2: General Diels-Alder retrosynthetic approach for the this compound skeleton.

Strategy 3: Synthesis from Norborneol Derivatives

Another synthetic approach starts from the readily available bicyclo[2.2.1]heptan-2-ol (norborneol). This strategy involves the introduction of the two methyl groups onto the norbornane skeleton.

Retrosynthetically, this would involve removing the two methyl groups from this compound to reveal a norbornene intermediate, which can be derived from norborneol. The forward synthesis would require the selective methylation of a norbornane derivative.

Key Synthetic Transformations and Experimental Protocols

This section details the experimental procedures for the key reactions discussed in the retrosynthetic analysis.

Synthesis of this compound from Camphenilol via Wagner-Meerwein Rearrangement

This is a classic synthesis of this compound that proceeds through a carbocation rearrangement.

Reaction Scheme:

Camphenilol --(Acid Catalyst)--> this compound

Experimental Protocol: Dehydration of Camphenilol

-

Materials:

-

Camphenilol

-

Anhydrous potassium bisulfate (KHSO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

An inert, high-boiling solvent (e.g., xylene or decalin)

-

Standard distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a distillation head, place camphenilol and a catalytic amount of anhydrous potassium bisulfate.

-

Heat the mixture gently to melt the camphenilol and initiate the dehydration reaction.

-

The product, this compound, will distill as it is formed. Collect the distillate.

-

The collected distillate may contain some unreacted starting material and side products. Wash the distillate with a saturated solution of sodium bicarbonate to neutralize any acidic catalyst, followed by a wash with water.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

-

Purify the crude this compound by fractional distillation.

-

Quantitative Data:

| Reaction Step | Starting Material | Product | Catalyst | Conditions | Yield (%) | Reference |

| Dehydration | Camphenilol | This compound | KHSO₄ | Heating | Not specified in historical literature | [1] |

Synthesis of the Bicyclo[2.2.1]heptane Core via Diels-Alder Reaction

While a direct Diels-Alder synthesis of this compound is challenging, the construction of the core bicyclo[2.2.1]heptane skeleton is a fundamental and widely used transformation. The following is a general protocol for a typical Diels-Alder reaction to form a norbornene derivative, which could be a precursor to this compound.

Reaction Scheme:

Cyclopentadiene + Dienophile --(Heat or Lewis Acid)--> Bicyclo[2.2.1]heptene derivative

Experimental Protocol: General Diels-Alder Reaction

-

Materials:

-

Freshly cracked cyclopentadiene (from dicyclopentadiene)

-

A suitable dienophile (e.g., maleic anhydride, acrylates)

-

An appropriate solvent (e.g., toluene, dichloromethane)

-

Reaction vessel (e.g., round-bottom flask with a condenser)

-

-

Procedure:

-

Dissolve the dienophile in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add freshly cracked cyclopentadiene to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data for a Model Diels-Alder Reaction:

| Reaction Step | Diene | Dienophile | Catalyst | Conditions | Yield (%) | Reference |

| [4+2] Cycloaddition | Cyclopentadiene | Maleic Anhydride | None | Toluene, reflux | >90 | General textbook procedure |

Note: The specific diene and dienophile required for a direct synthesis of a this compound precursor would need to be carefully chosen and may require multi-step synthesis themselves.

Conclusion